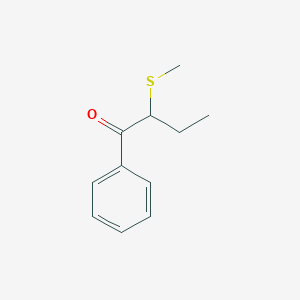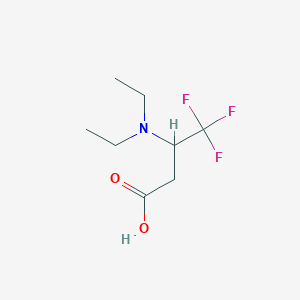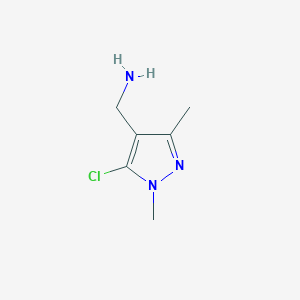![molecular formula C13H16O2 B13637151 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13637151.png)
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is a cyclobutane derivative, characterized by a cyclobutane ring attached to a carboxylic acid group and a 4-methylphenylmethyl group. Its molecular formula is C13H16O2, and it has a molecular weight of 204.26 g/mol.
Métodos De Preparación
The synthesis of 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis .
Análisis De Reacciones Químicas
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The benzylic position of the 4-methylphenyl group is susceptible to nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid has shown potential in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be attributed to its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase enzymes .
Comparación Con Compuestos Similares
1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid: This compound has a similar cyclobutane structure but with a chlorine substituent instead of a methyl group.
1-(4-Methoxyphenyl)-1-cyclobutanecarboxylic acid: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Clave InChI |
RLVRUPHCEQHRIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)




![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)




